molecular formula C17H26N2O3S B4116744 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea

Cat. No. B4116744
M. Wt: 338.5 g/mol
InChI Key: KILQWPLQZMLGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea, also known as DFTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFTU belongs to the class of thioureas, which are organic compounds that contain a sulfur atom attached to a carbon atom and a nitrogen atom.

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea is not fully understood. However, studies have suggested that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea may inhibit the activity of enzymes involved in cell growth and division, leading to the inhibition of cancer cell proliferation. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea has been shown to have anti-inflammatory and anti-oxidant effects. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea may also have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea in lab experiments is its high purity and stability. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea may also have applications in the treatment of other diseases such as diabetes and cardiovascular disease. Further research is needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea and its potential therapeutic applications.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(oxolan-2-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-12(14-5-4-10-22-14)19-17(23)18-9-8-13-6-7-15(20-2)16(11-13)21-3/h6-7,11-12,14H,4-5,8-10H2,1-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILQWPLQZMLGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=S)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.